pUL89 Endonuclease-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

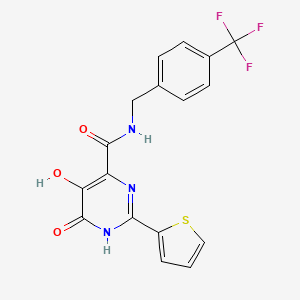

pUL89 Endonuclease-IN-2 is a small molecule inhibitor specifically designed to target the endonuclease activity of the human cytomegalovirus (HCMV) terminase subunit pUL89. This compound is of significant interest due to its potential as an antiviral agent against HCMV, which is a major cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and newborns .

Preparation Methods

The synthesis of pUL89 Endonuclease-IN-2 involves several steps, including the identification of essential chemical features required for the inhibition of the pUL89 endonuclease domain. These features are used as a 3D query to search chemical compounds from databases such as ZINC and ChEMBL. The selected virtual hits are then subjected to molecular docking and ligand-based shape screening to narrow down the compounds based on previously identified pUL89 antagonists . The final compounds are synthesized and further subjected to molecular dynamics (MD) simulation to determine their intrinsic and ligand-induced flexibility .

Chemical Reactions Analysis

pUL89 Endonuclease-IN-2 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include metal ions like manganese and various organic solvents. The major products formed from these reactions are the inhibited forms of the pUL89 endonuclease, which are unable to cleave the viral genome .

Scientific Research Applications

pUL89 Endonuclease-IN-2 has several scientific research applications, including:

Antiviral Research: It is used to study the inhibition of HCMV replication by targeting the pUL89 endonuclease.

Drug Development: The compound serves as a lead molecule for the development of new antiviral drugs targeting HCMV.

Biochemical Studies: It is used in biochemical assays to understand the mechanism of action of pUL89 and its role in viral genome packaging and cleavage.

Mechanism of Action

The mechanism of action of pUL89 Endonuclease-IN-2 involves the inhibition of the endonuclease activity of the pUL89 subunit of the HCMV terminase complex. The compound binds to the active site of the endonuclease domain, chelating with metal ions such as manganese, which are essential for the enzyme’s activity. This binding prevents the cleavage of the viral genome, thereby inhibiting viral replication .

Comparison with Similar Compounds

pUL89 Endonuclease-IN-2 is unique compared to other similar compounds due to its specific targeting of the pUL89 endonuclease domain. Similar compounds include:

Hydroxypyridonecarboxylic Acid Compounds: These compounds also inhibit the endonuclease activity of pUL89 by chelating with metal ions.

8-Hydroxy-1,6-naphthyridine-7-carboxamides: These compounds have been shown to inhibit pUL89-C with single-digit micromolar IC50 values and confer antiviral activity.

Properties

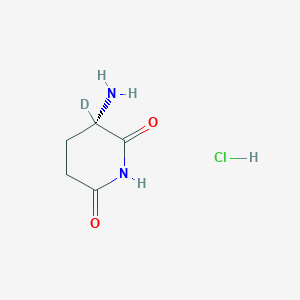

Molecular Formula |

C17H12F3N3O3S |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

5-hydroxy-6-oxo-2-thiophen-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-4-carboxamide |

InChI |

InChI=1S/C17H12F3N3O3S/c18-17(19,20)10-5-3-9(4-6-10)8-21-15(25)12-13(24)16(26)23-14(22-12)11-2-1-7-27-11/h1-7,24H,8H2,(H,21,25)(H,22,23,26) |

InChI Key |

GXHIOUVOPIQEGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)